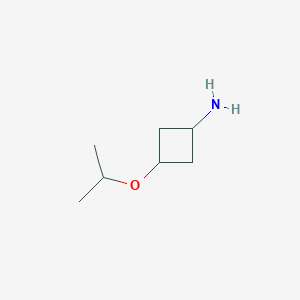
3-(Propan-2-yloxy)cyclobutan-1-amine
Übersicht
Beschreibung
Synthesis Analysis
This compound was first synthesized in 1951 by Huyser and Vandewalle through the reaction of 3-(propan-2-ol)oxetane with ammonia.Molecular Structure Analysis
The molecular formula of 3-(Propan-2-yloxy)cyclobutan-1-amine is C7H15NO . It has a four-membered ring with a nitrogen atom and an ether group attached to the ring.Physical And Chemical Properties Analysis
The molecular weight of this compound is 165.66 g/mol . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclobutyl Analogs
One of the notable applications of compounds related to 3-(Propan-2-yloxy)cyclobutan-1-amine is in the synthesis of cyclobutyl analogs of adenosine and guanosine. Boumchita et al. (1990) synthesized 1-amino-3,3-bis(benzyloxymethyl)cyclobutane, which led to the creation of these cyclobutyl analogs. However, it's noteworthy that these analogs did not show antiviral activity against HSV-1, HCMV, and HIV in cell culture (Boumchita, Legraverend, Bisagni, & Huel, 1990).
Diastereo- and Enantioselective Synthesis
Feng et al. (2019, 2020) explored the diastereo- and enantioselective synthesis of various types of polysubstituted aminocyclobutanes and aminocyclopropanes. Their research highlighted the significance of these compounds as substructures in biologically active compounds and emphasized the importance of synthetic methods that can produce them in a highly selective manner (Feng, Hao, Liu, & Buchwald, 2019), (Feng, Hao, Liu, & Buchwald, 2020).
Applications in Antagonizing VLA-4
Brand et al. (2003) prepared a novel series of functionalized 3-aminocyclobut-2-en-1-ones, demonstrating their potential as potent antagonists of VLA-4 (Brand, de Candole, & Brown, 2003).
Histamine H3 Receptor Ligands
Wijtmans et al. (2010) explored the use of a 3-cyclobutoxy motif in the development of antagonists/inverse agonists for the histamine H3 receptor. This study highlighted the potential of this motif to increase H3R affinity compared to non-constrained counterparts (Wijtmans et al., 2010).
Cyclobutadiene Intermediates in Cycloaddition Reactions
Eisch et al. (1991) discussed the formation of cyclobutadiene intermediates in reactions involving ynamines and 1-alkynyl sulfones (Eisch, Hallenbeck, & Lucarelli, 1991).
Synthesis of 2,4-Methanoproline Analogues
Rammeloo et al. (2002) described a synthetic approach for 3-(chloromethyl)cyclobutanone, used in the synthesis of 2,4-methanoproline analogues, emphasizing the versatility and potential applications of these compounds (Rammeloo, Stevens, & de Kimpe, 2002).
Eigenschaften
IUPAC Name |
3-propan-2-yloxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYRQGYQALOVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265543 | |
| Record name | Cyclobutanamine, 3-(1-methylethoxy)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638768-14-5 | |
| Record name | Cyclobutanamine, 3-(1-methylethoxy)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





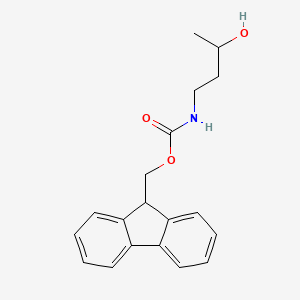
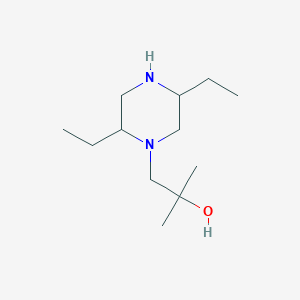

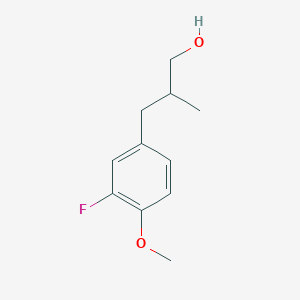
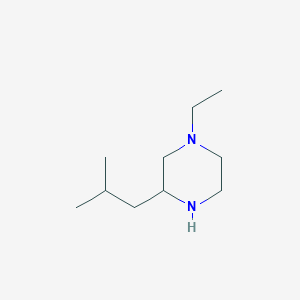
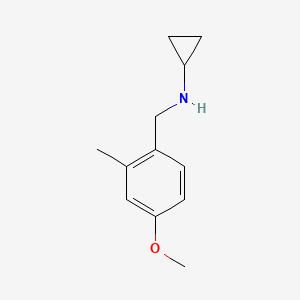

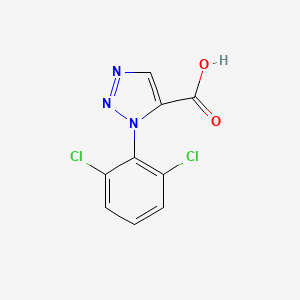
![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
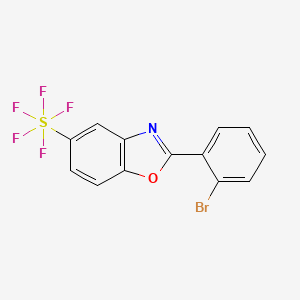
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)